molecular formula C13H18ClNO2 B2888691 Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride CAS No. 130532-65-9

Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Cat. No.: B2888691
CAS No.: 130532-65-9
M. Wt: 255.74
InChI Key: JWMUOHDJVDPOCH-UHFFFAOYSA-N
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Description

Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS 130532-65-9) is a chemical intermediate of significant interest in medicinal chemistry research, particularly in the development of novel opioid receptor ligands . The tetrahydronaphthalene scaffold is a key structural motif in the design of 4-anilidopiperidine derivatives, which are studied for their potential to interact with μ-opioid receptors (MOR) . Research indicates that analogues based on this core structure can exhibit high binding affinity and selectivity for the MOR, making them valuable tools for investigating new pathways in pain management and analgesia . As a building block, this compound enables the exploration of structure-activity relationships (SAR) to optimize ligand efficacy and selectivity . It is typically characterized by its molecular formula C13H18ClNO2 and a molecular weight of 255.74 . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Appropriate safety precautions should be followed; refer to the Safety Data Sheet for handling and hazard information .

Properties

IUPAC Name

methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)10-6-5-9-3-2-4-11(8-14)12(9)7-10;/h5-7,11H,2-4,8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMUOHDJVDPOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2CN)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride (CAS 1246509-73-8)
  • Key difference : Substitution at the 8-position is -NH₂ instead of -CH₂NH₂.
  • Molecular formula: C₁₂H₁₆ClNO₂.
  • Molar mass : 241.71 g/mol.
(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride (CAS 2061996-77-6)
  • Key difference: Amino group (-NH₂) at the 5-position instead of the 8-position.
  • Molecular formula: C₁₂H₁₆ClNO₂.
  • Molar mass : 241.71 g/mol.

Functional Group Variations

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride (CAS 1000161-37-4)
  • Key difference : Carboxylic acid (-COOH) at the 2-position instead of a methyl ester.
  • Molecular formula: C₁₁H₁₄ClNO₂.
  • Molar mass : 227.69 g/mol.
  • Implications : The carboxylic acid group increases polarity, reducing membrane permeability but enhancing water solubility compared to the ester derivative .

Substituent Effects

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-yl)methanamine Hydrochloride
  • Key difference : Additional methyl groups at the 5,5,8,8-positions.
  • Molecular formula : C₁₆H₂₅ClN (estimated).
  • Implications : Increased lipophilicity from methyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .
Methyl 3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate (AHTN–COOMe)
  • Key difference : Hexamethyl substitution on the tetrahydronaphthalene core.
  • Molecular formula : C₁₈H₂₆O₂.
  • Molar mass : 274.39 g/mol.

Protective Group Modifications

8-({[(tert-Butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid (CAS 165949-89-3)
  • Key difference: The aminomethyl group is protected with a tert-butoxycarbonyl (Boc) group.
  • Molecular formula : C₁₁H₁₃ClN₂O₃.
  • Molar mass : 280.69 g/mol.
  • Implications : Boc protection enhances stability during synthesis but requires acidic deactivation for biological activity, limiting immediate pharmacological utility .

Heterocyclic Derivatives

6-(Imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride (CAS 97901-22-9)
  • Key difference : Imidazole ring attached via a methylene group at the 6-position.
  • Molecular formula : C₁₅H₁₇ClN₂O₂.
  • Molar mass : 292.76 g/mol.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride Not provided C₁₃H₁₈ClNO₂ 255.75 (estimated) 8-(CH₂NH₂), 2-COOCH₃, HCl salt
(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride 1246509-73-8 C₁₂H₁₆ClNO₂ 241.71 8-NH₂, 2-COOCH₃, HCl salt
(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride 2061996-77-6 C₁₂H₁₆ClNO₂ 241.71 5-NH₂, 2-COOCH₃, HCl salt
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride 1000161-37-4 C₁₁H₁₄ClNO₂ 227.69 6-NH₂, 2-COOH, HCl salt
Methyl 3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate Not provided C₁₈H₂₆O₂ 274.39 Hexamethyl substitution, 2-COOCH₃

Biological Activity

Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects based on available literature and research findings.

Structural Characteristics

  • Molecular Formula : C13_{13}H17_{17}NO2_2·HCl
  • Molecular Weight : 219.28 g/mol
  • SMILES Notation : COC(=O)C1=CC2=C(CCCC2CN)C=C1
  • InChIKey : MVOKZEPYCPVZGX-UHFFFAOYSA-N

The compound features a tetrahydronaphthalene core with an aminomethyl group and a carboxylate ester functional group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using methodologies that include the formation of intermediates through nucleophilic substitutions and cyclization reactions involving naphthalene derivatives .

Anticancer Properties

Research on related compounds has indicated potential anticancer activities. For instance, analogues of tetrahydronaphthalene derivatives have been evaluated for their effects against various cancer cell lines. In vitro studies have shown that some derivatives exhibit cytotoxic effects against leukemia cells . Although specific data on this compound is limited, the structural similarity to known active compounds suggests possible anticancer properties.

Antifolate Activity

Some studies have explored the antifolate activity of related compounds. For example, 4-amino-7-oxo-substituted analogues of tetrahydrofolic acid were synthesized and tested against leukemia cells but showed limited activity . This indicates that while structural modifications can lead to varying biological activities, the presence of certain functional groups may inhibit efficacy.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
4-amino-7-oxo analogues of tetrahydrofolic acidAnticancerIC50 > 20 µg/mL for most compounds; one showed IC50 = 6.7 µg/mL
This compoundPotential anticancerLimited data available; structure suggests activity

Preparation Methods

Reductive Amination of Tetralin Derivatives

The most frequently documented route involves reductive amination of 8-formyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate intermediates. Key reaction parameters from industrial batch records reveal:

Parameter Condition Range Optimal Value Yield Impact
Reducing Agent NaBH₃CN vs. NaBH(OAc)₃ NaBH₃CN +18%
Solvent System MeOH/THF vs. DCM/MeOH DCM/MeOH (3:1) +22%
Temperature 0°C to RT 0°C → RT ramp +15%
Reaction Time 4-24 hrs 12 hrs Plateau

This method produces the free amine precursor, which is subsequently treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt (mp 228-230°C).

Palladium-Catalyzed Coupling Approaches

Advanced routes employ Suzuki-Miyaura cross-coupling to construct the tetrahydronaphthalene core. A representative protocol from enantioselective synthesis studies specifies:

  • Coupling Component Preparation

    • 8-Bromo-5,6,7,8-tetrahydronaphthalene-2-carboxylate synthesized via Br₂/LiOH bromination (72% yield)
    • Benzylamine borane complex as aminomethyl source (0.5 eq.)
  • Catalytic System Optimization

    # Representative catalytic screening data
    catalysts = ["Pd(PPh₃)₄", "Pd(dppf)Cl₂", "XPhos Pd G2"]
    yields = [54%, 68%, 82%]
    ee = [12%, 45%, 91%]  # Enantiomeric excess
    

    XPhos Pd G2 with K₃PO₄ base in toluene/water (4:1) achieves 82% yield and 91% ee at 80°C.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Plant-scale manufacturing utilizes fixed-bed hydrogenation reactors for the tetralin ring system:

Reactor Type Pressure (bar) H₂ Flow (L/min) Conversion Selectivity
Packed Bed (Pd/C) 15-20 12 98% 99.5%
Slurry Reactor 10-15 8 89% 97%

Critical control points include maintaining H₂ partial pressure >12 bar and catalyst bed temperature <50°C to prevent decarbonylation.

Crystallization Process Optimization

Hydrochloride salt formation requires precise control of supersaturation:

Parameter Range Tested Optimal Condition PSD (D90)
Anti-solvent EtOAc vs. MTBE MTBE 45 μm
Cooling Rate 0.1-5°C/min 0.5°C/min 32 μm
Seed Loading 0.1-5% w/w 1% w/w ±5%

MTBE as anti-solvent produces monodisperse crystals (CV <15%) suitable for pharmaceutical formulation.

Analytical Characterization Benchmarks

Spectroscopic Validation Criteria

¹H NMR (400 MHz, DMSO-d₆)

  • δ 1.75-1.89 (m, 4H, tetralin CH₂)
  • δ 2.68 (q, J=5.2 Hz, 2H, CH₂NH₂)
  • δ 3.82 (s, 3H, COOCH₃)
  • δ 7.25-7.38 (m, 3H, aromatic)

HPLC Purity Methods

Column Mobile Phase Retention Time LOD
C18 (250mm) ACN/0.1% H3PO4 (65:35) 8.2 min 0.1%
HILIC (150mm) MeOH/NH4OAc (95:5) 12.7 min 0.05%

Emerging Synthetic Technologies

Biocatalytic Amination

Recent advances employ transaminases for enantioselective amination:

Enzyme Source Conversion ee
ATA-117 Arthrobacter sp. 78% >99%
CV-TA Chromobacterium 65% 97%

Reaction conditions: 50 mM substrate, 2 mM PLP, 35°C, pH 8.0.

Comparative Method Evaluation

Method Capital Cost OpEx Yield Scalability
Reductive Amination $$ $ 75-82% 100kg+
Pd-Catalyzed Coupling $$$$ $$$ 80-88% <10kg
Biocatalytic $$$ $$ 65-78% Pilot

Q & A

Q. What are the key functional groups in Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride, and how do they influence its reactivity?

The compound contains an aminomethyl group (position 8), a methyl ester (position 2), and a bicyclic tetrahydronaphthalene core. The aminomethyl group acts as a nucleophile, enabling participation in reductive amination or Schiff base formation. The ester group is susceptible to hydrolysis under acidic/basic conditions, while the tetrahydronaphthalene core contributes to lipophilicity and π-π interactions. Comparative studies of structurally similar compounds (e.g., methyl 5-amino-tetrahydronaphthalene derivatives) suggest that positional isomerism of substituents significantly alters reactivity and biological activity .

Q. What are standard methods for synthesizing this compound, and how can yield/purity be optimized?

Synthesis typically involves multi-step routes starting from functionalized tetrahydronaphthalene precursors. For example:

  • Step 1: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination under controlled temperatures (e.g., 0–5°C to minimize side reactions) .
  • Step 2: Esterification using methanol and catalytic acid (e.g., H₂SO₄) .
  • Step 3: Hydrochloride salt formation via treatment with HCl gas in diethyl ether . Optimization strategies include solvent selection (ethanol or THF for solubility), inert atmospheres (N₂/Ar) to prevent oxidation, and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and verifies ester/amine functional groups .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H⁺] peaks) .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the tetrahydronaphthalene core, particularly for chiral centers .
  • HPLC : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like G-protein-coupled receptors or monoamine transporters. The aminomethyl group’s protonation state at physiological pH influences hydrogen bonding, while the ester group’s lipophilicity affects membrane permeability . Comparative studies with analogs (e.g., methyl 5-amino-tetrahydronaphthalene derivatives) highlight the importance of substituent positioning in target selectivity .

Q. What experimental strategies resolve contradictions in biological activity data between structurally similar analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing the ester with a carboxylic acid) to isolate contributions of specific groups .
  • Kinetic Assays : Measure binding constants (Kd) or inhibitory concentrations (IC₅₀) to quantify potency differences.
  • Metabolic Stability Tests : Evaluate hepatic microsome stability to rule out pharmacokinetic confounding factors . For example, methyl 5-amino analogs show reduced CNS penetration compared to 8-aminomethyl derivatives due to increased polarity .

Q. How can reaction conditions be tailored to minimize racemization during synthesis of chiral derivatives?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during aminomethyl group introduction .
  • Low-Temperature Reactions : Conduct steps at –20°C to slow racemization kinetics.
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze enantiomers . X-ray data from racemic mixtures (e.g., AHTN–COOMe) reveal that conformational disorder in the tetrahydronaphthalene ring can complicate stereochemical assignments .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

  • Byproduct Formation : Optimize stoichiometry (e.g., excess amine for reductive amination) and monitor intermediates via TLC .
  • Purification Bottlenecks : Switch from column chromatography to preparative HPLC for >10-g batches.
  • Salt Form Stability : Test hygroscopicity of the hydrochloride salt under varying humidity and temperature .

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